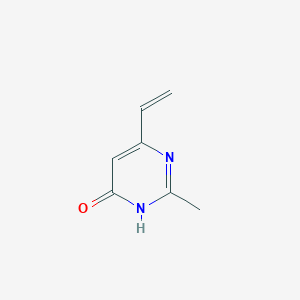
2-Methyl-6-vinylpyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-vinylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at position 2, a vinyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-vinylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with acetaldehyde in the presence of a base to form the vinyl group at position 6. The hydroxyl group at position 4 can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial production of this compound.
化学反应分析
Types of Reactions
2-Methyl-6-vinylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the vinyl group.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with ketone or aldehyde functional groups.
- Reduced derivatives with ethyl groups.
- Substituted derivatives with various functional groups replacing the methyl or vinyl groups.
科学研究应用
2-Methyl-6-vinylpyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to nucleotides makes it a candidate for drug development, particularly in the field of antiviral and anticancer therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
作用机制
The mechanism of action of 2-Methyl-6-vinylpyrimidin-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors. Its hydroxyl group at position 4 allows for hydrogen bonding with target molecules, while the vinyl and methyl groups contribute to its overall binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the vinyl group at position 6, making it less reactive in certain chemical reactions.
6-Vinylpyrimidin-4-ol: Lacks the methyl group at position 2, which affects its overall stability and reactivity.
2-Methyl-4-hydroxypyrimidine: Lacks the vinyl group at position 6, resulting in different chemical and biological properties.
Uniqueness
2-Methyl-6-vinylpyrimidin-4-ol is unique due to the presence of both the methyl and vinyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
4-ethenyl-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-7(10)9-5(2)8-6/h3-4H,1H2,2H3,(H,8,9,10) |
InChI 键 |
CNBKSNBYYRLCPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=O)N1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
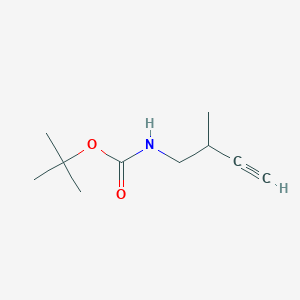
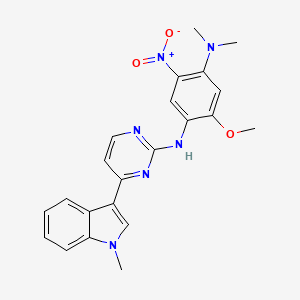
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
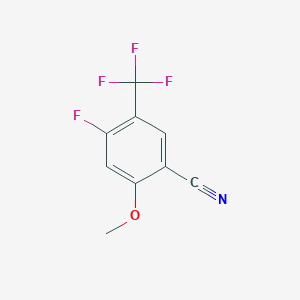
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
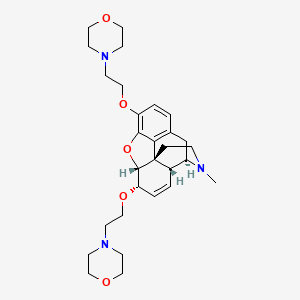
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
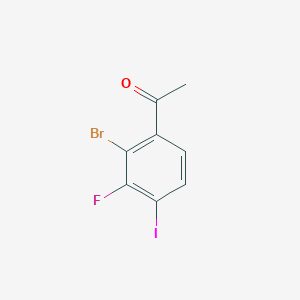
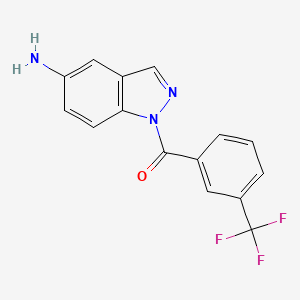
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)
